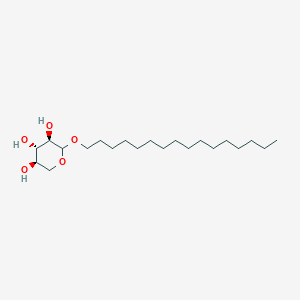

Hexadecyl-D-xylopyranoside

Description

Contextualizing Glycosidic Amphiphiles in Academic Research

Glycosidic amphiphiles, also known as glycolipids, are sugar-containing lipids that can self-assemble into a variety of supramolecular structures, such as micelles, vesicles, and liquid crystals. mdpi.comjst.go.jp This ability has made them a subject of intense academic interest. In the realm of materials science, these bioinspired molecules offer new possibilities for the development of soft materials. mdpi.comwikipedia.org Their applications are wide-ranging, finding use in cosmetics, food, and pharmaceuticals. jst.go.jp

In chemical biology, glycosidic amphiphiles are crucial for studying membrane proteins, which play vital roles in cellular processes. nih.govresearchgate.net Traditional detergents used to extract these proteins from their native membranes often compromise their structural integrity. nih.gov Novel glycosidic amphiphiles are being designed and synthesized to overcome these limitations, providing enhanced stability to membrane proteins for detailed structural and functional analysis. nih.govacs.org The relationship between the structure of these amphiphiles and their properties is a key area of investigation, with computational methods like Density Functional Theory (DFT) being employed to understand their behavior at a molecular level. ijcce.ac.irijcce.ac.ir

Significance of the Xylopyranoside Moiety in Bio-Interactions and Self-Assembly

The xylopyranoside moiety, a derivative of the sugar xylose, imparts specific characteristics to the amphiphilic molecule that influences its biological interactions and self-assembly behavior. ontosight.ai D-xylose is a primary component of hemicelluloses, making the β-xylopyranose motif abundant in the plant kingdom. researchgate.net While less common in mammals, it is found in proteoglycans, which are crucial for the integrity of the extracellular matrix. researchgate.net

The stereochemistry of the saccharide unit, including the xylopyranoside group, is critical in determining the nature of interactions with biological molecules like proteins. nih.gov For example, β-xylopyranosides can act as initiators of glycosaminoglycan biosynthesis, a process important for dermal function. researchgate.net Specifically, derivatives like naphthyl β-d-xylopyranoside have been shown to inhibit enzymes such as β-1,4-galactosyltransferase 7, which is involved in tumor cell growth. researchgate.net

The structure of the xylopyranoside headgroup, along with the nature of the hydrophobic tail, dictates the self-assembly process. acs.org This interplay of hydrophilic and hydrophobic interactions leads to the formation of various nanostructures, including vesicles and more complex liquid crystalline phases. ijcce.ac.iracs.org The precise geometry and hydrogen bonding capabilities of the xylopyranoside headgroup are key factors in determining the final assembled structure. ijcce.ac.ir

Overview of Hexadecyl-D-xylopyranoside's Role in Research Paradigms

This compound, with its C16 alkyl chain, is a specific glycolipid that serves as a valuable tool in various research contexts. Its synthesis and properties have been a subject of study, contributing to the broader understanding of alkyl glycosides. dntb.gov.ua As a non-ionic surfactant, it shares properties with other alkyl glycosides used for the extraction, purification, and structural analysis of cell membrane components. medchemexpress.com

In materials science, the self-assembly properties of this compound and related compounds are of significant interest. The length of the alkyl chain is a critical determinant of its physicochemical properties, including its hydrophilic-lipophilic balance (HLB), which in turn affects its water solubility and surface activity. nih.gov For instance, studies on similar alkyl xylosides have shown that those with longer alkyl chains, such as dodecyl (C12), have limited water solubility. nih.gov

In the field of chemical biology, the ability of amphiphiles like this compound to mimic the lipid bilayer makes them indispensable for studying membrane proteins. nih.govresearchgate.net The specific combination of the hexadecyl tail and the D-xylopyranoside headgroup provides a unique set of properties that can be leveraged for stabilizing these notoriously unstable proteins, thereby facilitating their structural determination and functional characterization. nih.govacs.org

Interactive Data Table: Properties of Hexadecyl-β-D-xylopyranoside

| Property | Value |

| CAS Number | 115211-19-3 |

| Molecular Formula | C21H42O5 |

| Molecular Weight | 374.56 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 103-104 °C |

| Solubility | DMSO, MeOH |

| Data sourced from Synthose Inc. synthose.com |

Structure

2D Structure

Properties

CAS No. |

115211-19-3 |

|---|---|

Molecular Formula |

C21H42O5 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |

InChI Key |

KQFKLUYHYJJLMP-PLACYPQZSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexadecyl D Xylopyranoside Derivatives

Chemo-Enzymatic Synthesis Approaches for Alkyl Xylopyranosides

Chemo-enzymatic methods leverage the high selectivity of enzymes to overcome challenges in traditional carbohydrate chemistry, such as the need for extensive protection and deprotection steps. Glycoside hydrolases, which typically break down glycosidic bonds, can be employed in a reverse or transglycosylation mode to form these linkages under controlled conditions.

Xylanase-Catalyzed Transglycosylation Protocols

Xylanases are enzymes that naturally hydrolyze xylan, a major component of hemicellulose. In the presence of a suitable acceptor molecule, such as a long-chain alcohol, these enzymes can catalyze a transglycosylation reaction, transferring a xylose unit from a donor substrate to the alcohol.

β-Xylosidase Transxylosyl Reactions in Alkyl Xylopyranoside Synthesis

β-Xylosidases act on the non-reducing end of xylo-oligosaccharides and can effectively catalyze transxylosylation reactions to produce alkyl xylopyranosides. These enzymes can transfer a xylosyl residue from an activated donor, like p-nitrophenyl β-D-xylopyranoside (pNPX), or from xylo-oligosaccharides to an acceptor alcohol. frontiersin.org

The efficiency and product profile of the reaction depend on the specific enzyme and the reaction conditions. For instance, two different β-xylosidases from Aspergillus nidulans, BxlA and BxlB, demonstrated varying acceptor specificities and yields. frontiersin.org BxlB was particularly effective, synthesizing various xylosyl-oligosaccharides in yields ranging from 6% to 66% when using pNPX as the donor and various monosaccharides and sugar alcohols as acceptors. frontiersin.org The regioselectivity of these enzymes primarily results in β-1,4 or β-1,6 linkages. frontiersin.org Recombinant β-xylosidases have also been successfully applied to the transxylosylation of alcohols, highlighting their potential for synthesizing novel compounds with desirable properties. ulisboa.pt Studies have demonstrated the synthesis of simple alkyl xylosides, such as methyl and butyl xylosides, using this enzymatic approach. nih.gov

| Enzyme | Glycosyl Donor | Acceptor(s) | Product(s) | Yield (%) |

| Xylanase (Cellic Ctec2) | Wheat Bran Xylan | Pentanol | Pentyl β-D-xylosides (DP1-3) | 520 mg/g of xylan |

| β-Xylosidase (BxlA) | pNPX | Monosaccharides, Sugar Alcohols | β-xylosyl-oligosaccharides | 2-36 |

| β-Xylosidase (BxlB) | pNPX | Monosaccharides, Disaccharides | β-xylosyl-oligosaccharides | 6-66 |

Optimization of Enzymatic Glycosylation in Supercritical Fluids (e.g., CO2, CHF3)

The use of non-conventional media, such as supercritical fluids (SCFs), presents a promising strategy for optimizing enzymatic glycosylation. Supercritical carbon dioxide (SC-CO2) is a particularly attractive "green solvent" due to its non-toxic, non-flammable nature and tunable solvent properties. mdpi.com For the synthesis of alkyl xylopyranosides involving a hydrophobic acceptor like hexadecanol, SCFs can offer advantages in overcoming the poor miscibility of the substrates in traditional aqueous media.

A critical parameter in these non-aqueous systems is water activity (a_w). While enzymes require a minimal amount of water to maintain their catalytic conformation, excess water promotes the competing hydrolysis reaction over the desired synthesis (transglycosylation). nih.gov Therefore, controlling the water content is essential to shift the reaction equilibrium toward the formation of the glycosidic bond. The properties of SCFs, such as density and solvent power, can be finely tuned by adjusting pressure and temperature, allowing for the optimization of substrate solubility and enzyme activity. scispace.com This control can potentially lead to higher yields and easier downstream separation of the non-polar alkyl glycoside product from the polar sugar substrates. While the specific application to xylanase- or β-xylosidase-catalyzed synthesis of Hexadecyl-D-xylopyranoside in SCFs is an area of ongoing research, the principles established for other glycosidase-catalyzed reactions in non-aqueous media provide a clear framework for process optimization.

Chemical Synthesis Pathways and Anomeric Control

Classical chemical synthesis provides a robust alternative for producing alkyl xylopyranosides. These methods often require the use of protecting groups to achieve regioselectivity and rely on specific reaction conditions and promoters to control the stereochemistry at the anomeric carbon, typically aiming for the β-anomer.

Classical Acetylation and Subsequent Glycosylation Strategies

A common chemical route to alkyl β-D-xylopyranosides begins with the protection of the hydroxyl groups of D-xylose. This is typically achieved through peracetylation using acetic anhydride (B1165640) in pyridine, which converts D-xylose into its peracetylated form, such as 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose. The acetyl groups serve to protect the hydroxyls and also play a crucial role in directing the stereochemical outcome of the subsequent glycosylation step.

| Protecting Group | Overall Yield of Octyl β-D-xylopyranoside (%) |

| Acetyl | 25 |

| Benzoyl | 54 |

Koenigs-Knorr Reaction and Related Glycosylation Methods

The Koenigs-Knorr reaction is one of the oldest and most widely used methods for glycosylation. core.ac.uk The classical version involves the reaction of a glycosyl halide (e.g., an acetobromo-sugar) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. core.ac.uk Various modifications have been developed using different promoters, including mercuric bromide, mercuric cyanide, and cadmium carbonate, to improve yields and selectivity. core.ac.ukmdpi.comnih.gov

Click Chemistry (e.g., CuAAC) for Triazole-Containing Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route for synthesizing 1,4-disubstituted 1,2,3-triazole-containing derivatives of this compound. nih.govnih.gov This methodology is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures from simple precursors. nih.govorganic-chemistry.org The resulting triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, potentially binding with biological targets. nih.gov

In a typical synthetic pathway, a series of alkyl β-xylopyranosides featuring a 1,2,3-triazole linker can be synthesized in four steps starting from D-xylose. nih.gov The core of this process involves the reaction between a glycosyl azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source. nih.govnih.gov This reaction proceeds with excellent regiochemistry under mild conditions. nih.gov The synthesis of these novel alkyl xylopyranosides incorporating a 1,2,3-triazole linker has been reported with moderate to excellent yields. nih.gov

The CuAAC reaction's versatility allows for the straightforward synthesis of various derivatives by combining different polar head groups and hydrophobic tails from common precursors. nih.gov This approach has been successfully employed to create libraries of glucopyranosyl triazoles and has been extended to the synthesis of xylopyranoside-based surfactants. nih.govnih.gov

Table 1: Example of CuAAC Reaction for Alkyl Xylopyranoside Derivatives Data synthesized from descriptive text in source nih.gov.

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Outcome |

| Alkyl Azide | Propargylated Xylose | Copper(I) Source | Mild Conditions | Triazole-linked xylopyranoside |

| Glycosyl Azide | Propargylated Fatty Alcohol | Copper(I) Source | High Regioselectivity | Triazole-linked xylopyranoside |

Stereoselective Synthesis of Alkyl Pyranosides

The stereoselective formation of the glycosidic bond is a significant challenge in carbohydrate chemistry. researchgate.net Several methodologies have been developed to control the anomeric configuration during the synthesis of alkyl pyranosides like this compound.

One prominent method is the Koenigs-Knorr reaction , which has been successfully applied to the synthesis of a series of alkyl β-D-xylopyranosides, including the hexadecyl derivative. nih.gov This process typically involves a four-step synthesis from D-xylose:

Acylation: Protection of the hydroxyl groups of D-xylose, for example, by converting it to peracetylated β-D-xylose using acetic anhydride in pyridine. nih.gov

Bromination: Conversion of the peracetylated sugar to a glycosyl bromide intermediate using hydrogen bromide (HBr). nih.gov

Glycosylation: Reaction of the glycosyl bromide with the long-chain alcohol (e.g., 1-hexadecanol) in the presence of a promoter. Silver salts like silver carbonate (Ag₂CO₃) are often used as promoters to activate the glycosyl bromide and neutralize the HBr released. nih.gov

Deprotection: Removal of the acetyl protecting groups, for instance, with sodium methoxide (B1231860) in methanol (B129727), to yield the final alkyl β-D-xylopyranoside. nih.gov

While effective, the classical Koenigs-Knorr method often requires costly and toxic heavy metal promoters like silver or mercury salts. researchgate.net Research has explored the use of less toxic promoters, such as lithium carbonate (LiCO₃), which can be separated more easily from the reaction mixture and still provide good yields. researchgate.net

Another advanced strategy for achieving stereoselectivity is anomeric O-alkylation . A method utilizing cesium carbonate (Cs₂CO₃) has been developed for the β-selective O-alkylation of D-mannoheptoses, which demonstrates the potential of this approach for controlling stereochemistry in glycosylation reactions. nih.govumich.edu This type of reaction is believed to be under the synergistic control of a kinetic anomeric effect and metal chelation. umich.edu

More recent innovations include nickel-catalyzed C(sp³)-C(sp³) coupling reactions for the direct synthesis of C-alkyl glycosides from non-activated olefins, offering a novel pathway for forming C-C bonds at the anomeric position. nih.gov

Table 2: Koenigs-Knorr Synthesis of Hexadecyl β-D-xylopyranoside Data synthesized from descriptive text in source nih.gov.

| Step | Reagents | Intermediate/Product | Yield |

| 1. Benzoylation | D-xylose, Benzoyl Chloride, Pyridine | 1,2,3,4-tetra-O-benzoyl-α-D-xylopyranose | Not specified |

| 2. Bromination | HBr in Acetic Acid | 2,3,4-tri-O-benzoyl-α-D-xylopyranosyl bromide | Not specified |

| 3. Glycosylation | 1-Hexadecanol, Ag₂CO₃, CaSO₄ | Hexadecyl 2,3,4-tri-O-benzoyl-β-D-xylopyranoside | Not specified |

| 4. Hydrolysis | Sodium Methoxide in Methanol | Hexadecyl β-D-xylopyranoside | 76% (recrystallized) |

Functionalization through Quaternization Reactions

Quaternization reactions offer a direct method for introducing a permanent positive charge onto the aglycone portion of this compound, creating cationic amphiphilic derivatives. This functionalization is achieved by reacting a suitable precursor, such as an O-acetylated 2-bromoethyl-β-D-xylopyranoside, with various tertiary amines. nih.gov

The synthesis involves using the bromoethyl xylopyranoside as a substrate for quaternization with selected amines, including pyridine, trimethylamine, N,N-dimethylhexylamine, and N,N-dimethyloctylamine. nih.gov The reaction conditions, such as solvent and temperature, are optimized to achieve the best possible yields. For all tested amines, a reaction temperature of 70 °C proved to be optimal. nih.gov

The choice of solvent depends on the amine used. For the reaction with pyridine, the amine itself can serve as the solvent. nih.gov For N,N-dimethylhexylamine and N,N-dimethyloctylamine, acetonitrile (B52724) is an effective solvent. nih.gov In the case of trimethylamine, a 30% ethanol (B145695) solution is used. nih.gov A notable side reaction can be the partial de-O-acetylation of the product under the reaction conditions; therefore, a subsequent exhaustive O-acetylation step may be required to obtain the fully protected target compound. nih.gov The yields for the quaternization of the β-anomer are generally around 70%. nih.gov

Table 3: Quaternization Reaction Conditions for 2-Bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside Data synthesized from descriptive text in source nih.gov.

| Amine Substrate | Solvent | Temperature | Time | Product | Yield |

| Pyridine | Pyridine | 70 °C | 24 h | Pyridinium derivative | ~70% |

| Trimethylamine | 30% Ethanol Solution | 70 °C | < 24 h | Trimethylammonium derivative | ~70% |

| N,N-Dimethylhexylamine | Acetonitrile | 70 °C | 24 h | N,N-Dimethylhexylammonium derivative | ~70% |

| N,N-Dimethyloctylamine | Acetonitrile | 70 °C | 24 h | N,N-Dimethyloctylammonium derivative | ~70% |

Vitamin B12-Catalyzed Glycosylation

Vitamin B12 (cobalamin) has emerged as a natural, non-toxic, and environmentally benign catalyst for various organic reactions, including glycosylation. rsc.orgiau.ir Its catalytic activity is rooted in the versatile chemistry of its central cobalt atom, which can exist in multiple oxidation states (Co(I), Co(II), Co(III)). nih.govnih.gov The Co(I) species, in particular, is a "supernucleophile" that can participate in reactions with electrophilic species. rsc.org

In the context of glycoside synthesis, vitamin B12 has been studied as a catalyst for the glycosylation reaction between brominated D-xylose peracetate and a range of alcohols (C₁-C₈). researchgate.net This process leverages the ability of a reduced form of vitamin B12 to react with the electrophilic glycosyl halide. rsc.org The general mechanism for reactions involving organic halides begins with the reduction of the cobalamin catalyst to its active Co(I) state, which then reacts with the halide. rsc.org This approach offers a green alternative to traditional methods that often rely on heavy metal catalysts. iau.ir The use of water-soluble vitamin B12 makes it particularly suitable for developing eco-friendly synthetic routes. iau.ir

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is critical for the characterization and application of this compound in research settings. The purification strategy typically involves a combination of chromatographic methods and recrystallization. nih.gov

Column Chromatography: This is a fundamental technique for the purification of alkyl xylopyranosides and their synthetic intermediates. nih.gov

Silica (B1680970) Gel Chromatography: Silica gel is commonly used as the stationary phase. nih.govmdpi.com A solvent system, or eluent, of appropriate polarity is chosen to separate the desired compound from byproducts and unreacted starting materials. For instance, a mixture of dichloromethane (B109758) and methanol can be used to elute hexadecyl β-D-xylopyranoside from a silica gel column. nih.gov Flash chromatography, a variation that uses pressure to speed up the separation, is effective for isolating intermediates and separating anomers. nih.govmdpi.com For example, a mixture of n-hexane and ethyl acetate (B1210297) has been used to separate α and β anomers of 2-bromoethyl 2′,3′,4′-tri-O-acetyl-d-xylopyranoside. mdpi.com

Recrystallization: This technique is highly effective for purifying the final product, especially for crystalline solids like hexadecyl β-D-xylopyranoside. nih.gov The crude product is dissolved in a suitable hot solvent (e.g., acetone (B3395972) or methanol) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The process can be repeated to achieve higher purity. For hexadecyl β-D-xylopyranoside, recrystallization from acetone and subsequently from methanol has been used to yield a high-purity, white, flaky solid. nih.gov

These techniques, often used in sequence, are essential for obtaining research-grade material free from contaminants that could interfere with subsequent analyses or applications.

Supramolecular Self Assembly and Aggregation Phenomena of Hexadecyl D Xylopyranoside

Micellar Formation and Characterization

In aqueous solutions, hexadecyl-D-xylopyranoside molecules spontaneously assemble into micelles to minimize the unfavorable contact between their hydrophobic tails and water. This process is a cornerstone of its surfactant behavior and is characterized by specific concentrations and resulting aggregate structures.

The critical micelle concentration (CMC) is the specific concentration of a surfactant above which micelles begin to form. wikipedia.org Below the CMC, surfactant molecules primarily exist as monomers in the solution or adsorb at interfaces. aliyuncs.com Once the CMC is reached, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant. wikipedia.org The CMC is a fundamental property that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

The determination of the CMC can be accomplished through various experimental techniques that detect the abrupt change in a solution's physical properties upon micellization. Common methods include monitoring changes in surface tension, conductivity, viscosity, and using fluorescence spectroscopy. nih.govrsc.org

Several factors significantly influence the CMC of a surfactant like this compound. aliyuncs.com An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC, as the greater hydrophobicity enhances the thermodynamic driving force for the molecule to leave the aqueous environment and form micelles. pharmacy180.comnih.govresearchgate.net The structure of the hydrophilic headgroup, temperature, and the presence of additives such as electrolytes also play crucial roles. aliyuncs.compharmacy180.comaatbio.com For instance, adding electrolytes to solutions of ionic surfactants typically lowers the CMC by reducing repulsion between the charged headgroups. pharmacy180.comaatbio.com Temperature can have a complex effect; for non-ionic surfactants, an increase in temperature often decreases the CMC by dehydrating the hydrophilic headgroup, which favors aggregation. pharmacy180.comresearchgate.net

| Influencing Factor | Effect on CMC | Rationale |

|---|---|---|

| Increase in Hydrophobic Chain Length | Decrease | Increased hydrophobicity makes monomeric state in water less favorable, promoting aggregation. pharmacy180.comresearchgate.net |

| Increase in Headgroup Hydrophilicity | Increase | Greater solubility in the aqueous medium disfavors partitioning into micelles. pharmacy180.com |

| Addition of Electrolytes (for ionic surfactants) | Decrease | Reduces electrostatic repulsion between charged headgroups, facilitating micelle formation. pharmacy180.comaatbio.com |

| Increase in Temperature (for many non-ionic surfactants) | Decrease | Dehydration of hydrophilic groups promotes aggregation. pharmacy180.comresearchgate.net |

The morphology of micelles is not limited to simple spherical structures. nih.gov Depending on the surfactant's molecular geometry, concentration, temperature, and solvent conditions, micelles can adopt various shapes, including ellipsoidal, cylindrical (rod-like), and long, flexible worm-like structures. nih.govmdpi.com Long-chain alkyl glycosides, such as those with a C12-C14 alkyl chain, have been shown to form rod-like micelles at concentrations above the CMC. datapdf.com

For surfactants with a sixteen-carbon chain like this compound, the tendency to form non-spherical aggregates is pronounced. Studies on analogous long-chain sugar-based surfactants demonstrate the formation of highly elongated, worm-like micelles. researchgate.netnih.gov The entanglement of these long, flexible aggregates can impart significant viscoelastic properties to the solution. The transition from spherical to elongated micelles is driven by factors that reduce the effective area per headgroup at the micelle surface, which favors a decrease in the aggregate's curvature.

The stereochemistry at the anomeric carbon of the glycoside headgroup (α versus β configuration) can have a profound impact on micellization behavior and aggregate morphology. researchgate.netlu.se This subtle change in molecular structure alters the orientation of the alkyl chain relative to the sugar ring, which in turn affects the packing of surfactant molecules within a micelle.

Research on the closely related compound n-hexadecyl-D-maltopyranoside has shown that the anomeric configuration is a key determinant of micelle shape. researchgate.netlu.se The β-anomer was found to preferentially form very elongated, rigid, worm-like micelles, whereas the α-anomer assembled into smaller, less elongated micelles. researchgate.netnih.govlu.se This difference is attributed to the ability of the β-configuration to allow for closer packing of the hydrophilic headgroups in the micellar structure. lu.se This tighter packing reduces the effective headgroup area, lowers the interfacial curvature, and thus promotes one-dimensional micellar growth into elongated structures. lu.se The anomeric configuration can also influence the CMC, with studies on hexadecylmaltoside showing that the α-anomer possesses a lower CMC than the β-anomer. researchgate.netlu.se

Liquid Crystalline Phases and Phase Transitions

Beyond micelle formation in dilute solutions, this compound can form more ordered, condensed phases known as liquid crystals. These states of matter are intermediate between the crystalline solid and the isotropic liquid, possessing the fluidity of a liquid but with some degree of long-range molecular order. youtube.com These phases can be induced by changes in temperature (thermotropic) or by the addition of a solvent (lyotropic).

Thermotropic liquid crystals are phases formed by heating the pure surfactant in the absence of a solvent. nih.gov Studies have confirmed that alkyl β-D-xylopyranosides, including this compound, exhibit thermotropic liquid crystalline behavior. nih.gov Upon heating, these compounds undergo a phase transition from a solid crystalline state to a liquid crystalline mesophase before eventually melting into an isotropic liquid at a higher temperature, known as the clearing point. nih.govyoutube.com

The temperatures of these phase transitions are strongly dependent on the molecular structure, particularly the length of the alkyl chain. mdpi.com For the homologous series of alkyl β-D-xylopyranosides, the temperature of the transition from the solid to the liquid crystalline phase increases linearly with the length of the hydrophobic tail. nih.gov The types of phases formed by similar monosaccharide-based amphiphiles are often smectic phases, which are characterized by a layered arrangement of the molecules. nih.gov

| Compound | Alkyl Chain Length | Melting Point (Crystal to Liquid Crystal) (°C) |

|---|---|---|

| Hexyl β-D-xylopyranoside | 6 | ~65 |

| Octyl β-D-xylopyranoside | 8 | ~72 |

| Decyl β-D-xylopyranoside | 10 | ~77 |

| Dodecyl β-D-xylopyranoside | 12 | ~82 |

| Hexadecyl β-D-xylopyranoside | 16 | 102–103 |

Lyotropic liquid crystals are formed when an amphiphile like this compound is mixed with a solvent, typically water, at sufficiently high concentrations. nih.gov As the surfactant concentration increases beyond the CMC, the micelles pack together and organize into long-range ordered structures. manchester.ac.uk This ability to form multiple, distinct liquid crystalline phases depending on concentration and temperature is known as polymorphism.

Studies on related n-alkyl pyranosides demonstrate rich lyotropic phase behavior. nih.gov For example, n-octyl 1-O-beta-D-glucopyranoside in water can form a lamellar phase (one-dimensional order), a cubic phase (three-dimensional order), and a hexagonal phase (two-dimensional order) with increasing water content. nih.gov The lamellar phase consists of bilayers of surfactant molecules separated by layers of water. The hexagonal phase is composed of cylindrical micelles packed into a hexagonal array. The cubic phase is a highly viscous, optically isotropic phase with a complex, bicontinuous structure. It is expected that this compound exhibits similar polymorphic behavior, forming a sequence of distinct lyotropic phases as its concentration in water is varied.

Hydrogelation Properties and Supramolecular Networks

Self-Assembly into Three-Dimensional Supramolecular Hydrogel Networks

This compound possesses the key molecular features of a low-molecular-weight gelator (LMWG), a class of small molecules capable of self-assembling into three-dimensional networks that immobilize solvents to form gels. biomedres.us This process is driven by a hierarchy of non-covalent interactions. For hydrogelation, the primary driving force is typically hydrophobic interactions, which cause the hexadecyl tails to aggregate and escape the aqueous environment. biomedres.us

This initial aggregation is followed by the formation of more ordered structures, such as fibers or ribbons, stabilized by directional forces like hydrogen bonding between the hydrophilic xylose headgroups. The crystal structure of related alkyl xylopyranosides confirms the presence of extensive hydrogen-bonding networks between the carbohydrate moieties. nih.gov These individual fibers then entangle and cross-link, also through non-covalent forces, to create a three-dimensional supramolecular network that traps a large volume of water, resulting in the formation of a hydrogel.

Factors Influencing Gelation and Network Stability (e.g., Molecular Structure)

The stability and properties of the resulting hydrogel network are critically dependent on the molecular structure of the gelator. biomedres.us A crucial factor is the hydrophilic-lipophilic balance (HLB). The long C16 alkyl chain of this compound provides a strong hydrophobic driving force for aggregation. The D-xylose headgroup provides the necessary hydrophilicity and, more importantly, the hydrogen-bonding capability to form the stable, ordered fibers of the gel network.

An imbalance in this relationship can prevent gelation. If the hydrophobic tail is too short, the molecule may be too soluble to aggregate effectively. Conversely, if the hydrophilic headgroup is not capable of forming strong, directional interactions, the initially formed aggregates may not organize into the extended fibrillar network required to trap the solvent, leading instead to precipitation. The specific stereochemistry of the xylose headgroup also plays a role in defining the packing arrangement of the molecules, which in turn influences the morphology and stability of the self-assembled fibers.

Mixed Aggregate Systems and Synergistic Interactions

Co-assembly with Other Amphiphilic Molecules

This compound, as a nonionic surfactant, can co-assemble with a wide variety of other amphiphilic molecules, including anionic, cationic, and other nonionic surfactants. dntb.gov.ua In aqueous solutions, these mixtures form mixed micelles or other aggregates where the different types of molecules are incorporated into the same structure. The compatibility of alkyl glycosides with different surfactant types makes them versatile components in complex formulations. dntb.gov.uagoogle.com

The co-assembly is governed by the same principles as self-assembly: the hydrophobic effect drives the association of the alkyl tails, while interactions between the headgroups modulate the structure and stability of the final aggregate. For example, when mixed with an ionic surfactant, the nonionic xylose headgroup can be positioned between the charged headgroups of the ionic surfactant, reducing electrostatic repulsion and allowing for more favorable packing within the micelle.

Analysis of Synergistic Effects in Mixed Surfactant Aggregates

Synergism in mixed surfactant systems occurs when the properties of the mixture are more favorable than what would be predicted from the properties of the individual components. A common manifestation of synergy is a significant reduction in the critical micelle concentration (CMC). Studies on mixtures of alkyl glycosides with other surfactants have demonstrated such synergistic effects. google.com

Hierarchical Supramolecular Co-assembly Formation of this compound

The principles of supramolecular chemistry suggest that this compound, as an amphiphilic molecule, would likely participate in co-assembly with other amphiphiles such as other surfactants, lipids, or polymers. This co-assembly would be driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and van der Waals forces. The formation of hierarchical structures would involve a multi-step process where initial self-assembled structures (like micelles or bilayers) would further organize into more complex, larger-scale architectures.

Hypothetically, the co-assembly of this compound with a phospholipid, for example, could lead to the formation of mixed vesicles or liposomes. The incorporation of the xylopyranoside head group could influence the curvature, stability, and surface properties of these structures. Further hierarchical organization might then proceed through processes such as vesicle fusion or stacking, guided by inter-vesicular interactions.

However, without specific experimental data, any detailed description of the hierarchical co-assembly of this compound, including the presentation of data tables on parameters like critical aggregation concentrations, aggregate sizes, and morphologies under different conditions, would be purely speculative. Authoritative and scientifically accurate content on this specific topic cannot be generated at this time due to the absence of direct research findings.

Interactions with Biological Macromolecules and Architectures

Membrane Protein Solubilization and Structural Biology Applications

The study of membrane proteins presents a significant challenge due to their inherent insolubility in aqueous solutions. Detergents like Hexadecyl-D-xylopyranoside are crucial tools for extracting these proteins from their native lipid bilayer environment and maintaining their stability for structural and functional characterization.

The solubilization of a lipid bilayer by detergents, including alkyl xylopyranosides, is generally understood to occur in a three-stage process. Initially, at low concentrations, detergent monomers partition into the outer leaflet of the lipid bilayer. As the detergent concentration increases and approaches the critical micelle concentration (CMC), the membrane becomes saturated with detergent molecules, leading to the formation of mixed micelles composed of lipids and detergent. Finally, at concentrations well above the CMC, the bilayer is completely disrupted, and membrane proteins are incorporated into detergent micelles, forming protein-detergent complexes. sigmaaldrich.com

Non-ionic detergents, such as those with a xylopyranoside headgroup, are considered mild because they primarily disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact. cusabio.commoleculardimensions.com This property is crucial for maintaining the native structure and function of the solubilized membrane protein. The mechanism of membrane disruption is driven by the insertion of the detergent's hydrophobic tail into the lipid bilayer, which induces strain and curvature, ultimately leading to the formation of soluble mixed micelles. latrobe.edu.auucl.ac.uk

The effectiveness of a particular xylopyranoside detergent in solubilizing a membrane protein is influenced by factors such as the length of its alkyl chain and the size of its headgroup. These structural features determine the detergent's CMC and its hydrophilic-lipophilic balance (HLB), which in turn affect its interaction with different types of membrane proteins. nih.govnih.gov

Once a membrane protein is solubilized, it exists within a detergent micelle, forming a protein-detergent complex (PDC). In this complex, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules, while the hydrophilic headgroups of the detergent interact with the surrounding water. nih.gov The formation of stable and monodisperse PDCs is a critical prerequisite for the structural analysis of membrane proteins by techniques such as X-ray crystallography and cryo-electron microscopy. biorxiv.orgimperial.ac.uk

Alkyl glycoside detergents, a class that includes xylopyranosides, are widely used in structural biology because they are non-denaturing and often preserve the native fold and function of the solubilized protein. peakproteins.com The choice of detergent is critical, as different detergents can have varying effects on the stability and activity of a given membrane protein. While specific studies detailing the use of this compound in forming PDCs for structural studies are not prevalent in the reviewed literature, the general principles of alkyl glycoside detergents suggest its potential applicability. The long hexadecyl chain would create a substantial hydrophobic belt around the transmembrane region of a protein, which could be beneficial for stabilizing larger membrane proteins.

Table 1: General Characteristics of Detergent-Protein Complexes with Alkyl Glycoside Detergents

| Characteristic | Description |

| Structure | The hydrophobic transmembrane surface of the protein is coated by the alkyl chains of the detergent, while the hydrophilic sugar headgroups face the aqueous solution. |

| Stability | Generally considered to be mild, preserving the native conformation and activity of the membrane protein. |

| Homogeneity | Achieving a uniform population of PDCs is crucial for successful structural determination. |

| Application | Used in various structural biology techniques, including X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy. |

The in meso method, also known as the lipidic cubic phase (LCP) method, is a powerful technique for crystallizing membrane proteins. nih.gov This method involves reconstituting the detergent-solubilized membrane protein into a lipidic mesophase, which provides a more native-like environment for crystallization. The most commonly used lipid for creating the LCP is monoolein.

While a wide variety of detergents are used to initially solubilize membrane proteins before their incorporation into the LCP, the reviewed scientific literature does not indicate a significant use of this compound or other long-chain alkyl xylopyranosides in this specific crystallization technique. The compatibility of a detergent with the lipidic mesophase is a critical factor, as some detergents can disrupt the LCP structure. Further research would be needed to determine the suitability of this compound for the in meso crystallization method.

The efficacy of a detergent in solubilizing and stabilizing a membrane protein can depend on the class of the protein. Factors such as the size and shape of the protein's transmembrane domain and the composition of its extramembranous domains can influence which detergent is most suitable. nih.gov For instance, detergents with longer alkyl chains are generally considered milder and may be more effective at stabilizing larger membrane proteins or protein complexes. nih.gov

While there is a lack of specific studies on the selectivity of this compound for different membrane protein classes, general principles of detergent-protein interactions can be applied. The long C16 alkyl chain of this compound would create a thick hydrophobic belt, which might be particularly well-suited for solubilizing and stabilizing membrane proteins with larger transmembrane domains. Conversely, for smaller membrane proteins, a detergent with a shorter alkyl chain might be more appropriate. The choice of detergent for a specific membrane protein is often determined empirically through screening a variety of detergents. nih.gov

Enzyme-Substrate/Inhibitor Interactions

The structural similarity of the xylopyranoside headgroup of this compound to xylose, the product of β-D-xylosidase activity, suggests the potential for interaction with this class of enzymes.

β-D-Xylosidases are enzymes that catalyze the hydrolysis of short xylooligosaccharides into xylose. nih.gov These enzymes are known to be subject to product inhibition by xylose. nih.govresearchgate.net Given that the headgroup of this compound is a xylose derivative, it is plausible that this detergent could act as a competitive inhibitor of β-D-xylosidase by binding to the enzyme's active site.

However, a thorough review of the available scientific literature did not yield any studies that have specifically investigated the effect of this compound on the activity of β-D-xylosidase. Artificial substrates, such as p-nitrophenyl-β-D-xylopyranoside, are commonly used to assay the activity of β-xylosidases. frontiersin.orgfrontiersin.org The influence of an amphiphilic molecule like this compound on the kinetics of this enzyme remains an area for future investigation. Such studies would be valuable in understanding the potential off-target effects of this detergent in biological systems where β-D-xylosidases are active.

Table 2: Potential Interaction of this compound with β-D-Xylosidase

| Type of Interaction | Hypothesized Mechanism | Supporting Rationale |

| Competitive Inhibition | The xylopyranoside headgroup of the detergent may bind to the active site of β-D-xylosidase, competing with the natural substrate. | The headgroup is structurally similar to xylose, the natural product and a known inhibitor of the enzyme. |

| Non-competitive/Mixed Inhibition | The detergent micelle could interact with the enzyme at a site other than the active site, altering its conformation and activity. | The amphiphilic nature of the detergent allows for interactions with both hydrophobic and hydrophilic regions of the enzyme. |

| No Significant Effect | The bulky hexadecyl tail may sterically hinder the xylopyranoside headgroup from accessing the enzyme's active site. | The active sites of enzymes are often specific and may not accommodate the large detergent molecule. |

Kinetic and Thermodynamic Analysis of Enzyme Binding

The interaction of alkyl glycosides, such as this compound, with enzymes is significantly influenced by the length of the alkyl chain. Kinetic and thermodynamic studies on analogous compounds, particularly alkyl β-glucosides, reveal a clear trend in binding affinity and the thermodynamics driving the association.

Kinetic analyses of a series of alkyl β-D-glucosides as inhibitors for human β-glucosidases have shown that the inhibitory potency increases with the length of the alkyl chain. nih.govnih.gov This is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a stronger binding affinity. For instance, the Kᵢ for octyl β-D-glucoside is significantly lower than for shorter-chain analogues when interacting with cytosolic β-glucosidase, indicating a much tighter binding. nih.govnih.gov

ΔG° = ΔH° - TΔS°

| Alkyl Glycoside | Alkyl Chain Length | Inhibition Constant (Kᵢ) (µM) | Incremental Free Energy of Binding (ΔΔG°/CH₂) (kJ/mol) |

|---|---|---|---|

| Butyl β-D-glucoside | C4 | 1400 | -3.05 nih.gov |

| Pentyl β-D-glucoside | C5 | 590 | |

| Hexyl β-D-glucoside | C6 | 210 | |

| Heptyl β-D-glucoside | C7 | 60 | |

| Octyl β-D-glucoside | C8 | 10 nih.gov |

Data derived from studies on human cytosolic β-glucosidase, demonstrating the trend of increasing binding affinity with longer alkyl chains. nih.gov The ΔΔG° value indicates the favorable energetic contribution of each methylene (B1212753) group to the binding.

Role of Hydrophobic Regions in Enzyme Active Sites

The potent interaction of this compound with certain enzymes is critically dependent on the presence of complementary hydrophobic regions within the enzyme's active site or allosteric sites. The sixteen-carbon alkyl chain is highly nonpolar and seeks to minimize its contact with water. Enzyme active sites that process lipidic or amphiphilic substrates often possess extensive hydrophobic pockets or channels designed to accommodate long alkyl chains.

The binding of long-chain alkyl glycosides to enzymes like β-glucosidases provides a model for this interaction. The active site of these enzymes contains a glycone-binding region, which recognizes the sugar headgroup (xylose, in this case), and an aglycone-binding region, which accommodates the departing group of the natural substrate. In enzymes that act on glycolipids, this aglycone site is often a deep, hydrophobic pocket. nih.gov

The hexadecyl tail of this compound can fully occupy such a pocket, establishing numerous van der Waals interactions with the nonpolar amino acid residues lining the site, such as leucine, isoleucine, valine, and phenylalanine. These collective, weak interactions contribute significantly to the stability of the enzyme-ligand complex. Furthermore, the exclusion of water from this hydrophobic pocket upon binding of the hexadecyl chain results in a favorable entropic gain, as discussed previously, which is a primary driver for the high-affinity binding. youtube.com The presence of these highly non-polar domains is a key determinant of the specificity and high affinity that certain enzymes exhibit for amphiphiles with long alkyl chains. nih.gov

Investigation of this compound as an Enzyme Activator or Inhibitor

Based on its molecular structure and findings from related compounds, this compound is expected to function as an enzyme inhibitor, particularly for enzymes that recognize and process glycosidic linkages, such as glycosidases. nih.gov Enzyme activators typically bind to an allosteric site and induce a conformational change that enhances catalytic activity, while inhibitors bind to and block the active site or an allosteric site to reduce activity.

Studies on a homologous series of alkyl β-D-glucosides have demonstrated a clear pattern of competitive inhibition against β-glucosidases. nih.gov These molecules act as substrate mimics; the glycoside headgroup is recognized by the enzyme's active site, but the molecule cannot be hydrolyzed. The affinity of this inhibitory binding is strongly correlated with the length of the alkyl chain. As shown in Table 1, the inhibition constant (Kᵢ) for alkyl glucosides decreases dramatically as the alkyl chain is extended from four to eight carbons, signifying a more than 100-fold increase in inhibitory potency. nih.gov

This trend strongly suggests that this compound, with its C16 chain, would be a highly potent inhibitor for glycosidases that feature a corresponding hydrophobic binding channel. The long alkyl chain would serve as a powerful hydrophobic anchor, leading to a very slow dissociation rate from the active site and, consequently, a very low Kᵢ value. While some surfactants can activate enzymes by altering their conformation or improving substrate accessibility, the substrate-mimicking nature of the xylopyranoside headgroup makes a direct inhibitory mechanism more probable for this class of compounds when interacting with glycosidases.

Molecular Recognition and Biophysical Interactions

Non-Covalent Association with Biomolecules

The interaction of this compound with biological macromolecules such as proteins is governed by a combination of non-covalent forces. These interactions are fundamental to molecular recognition and the formation of stable complexes. The amphiphilic nature of this compound—possessing both a hydrophilic xylopyranoside headgroup and a long hydrophobic hexadecyl tail—dictates the types of non-covalent associations it forms.

The primary non-covalent interactions involved are:

Hydrophobic Interactions : The dominant driving force for the association of the hexadecyl tail with proteins is the hydrophobic effect. Nonpolar regions on the surface or within the pockets of a protein will preferentially associate with the C16 alkyl chain to exclude water molecules. This process is entropically driven and is the basis for its binding to hydrophobic enzyme active sites and its interaction with the nonpolar core of lipid membranes.

Hydrogen Bonding : The xylopyranoside headgroup contains multiple hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors. These groups can form specific hydrogen bonds with polar amino acid residues on a protein surface, such as asparagine, glutamine, serine, and threonine, as well as with the peptide backbone. These directional interactions contribute to the specificity of binding and help to correctly orient the ligand within a binding site.

These non-covalent forces work in concert to facilitate the recognition and binding of this compound to specific sites on proteins and other biological structures.

Characterization of Binding Affinities and Stoichiometry using Biophysical Techniques (e.g., ITC, SPR)

To quantitatively understand the non-covalent association of this compound with biomolecules, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. researchgate.netspringernature.com These methods provide detailed information on binding affinity, stoichiometry, and the kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net In a typical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured after each injection, yielding a binding isotherm.

Data Obtained from ITC :

Binding Affinity (Kₐ) or Dissociation Constant (K₋) : Determined from the shape of the binding curve.

Stoichiometry (n) : The molar ratio of the ligand to the protein in the final complex.

Enthalpy Change (ΔH°) : The heat of binding, measured directly.

Entropy Change (ΔS°) : Calculated from the relationship ΔG° = ΔH° - TΔS°, where ΔG° = -RTln(Kₐ).

This allows for a complete thermodynamic profile of the interaction, revealing whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (e.g., hydrophobic effect). youtube.com

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (e.g., this compound, often in micelles) to a ligand (e.g., a protein) immobilized on a sensor surface. springernature.comnih.gov By monitoring the change in the refractive index at the surface as the analyte flows over, a sensorgram is generated.

Data Obtained from SPR :

Association Rate Constant (kₐ or k₋ₙ) : How quickly the ligand-analyte complex forms.

Dissociation Rate Constant (k₋ or k₋ₒₙ) : How quickly the complex breaks apart.

Dissociation Constant (K₋) : Calculated as the ratio of the rate constants (k₋/kₐ).

The table below illustrates the type of kinetic data that can be obtained from SPR analysis for protein-ligand interactions, using representative values to show how different ligands might compare.

| Ligand | kₐ (M⁻¹s⁻¹) | k₋ (s⁻¹) | K₋ (nM) |

|---|---|---|---|

| Hypothetical Ligand 1 (Fast on, Fast off) | 1 x 10⁵ | 1 x 10⁻³ | 10 |

| Hypothetical Ligand 2 (Slow on, Very Slow off) | 1 x 10³ | 1 x 10⁻⁵ | 10 |

| Expected for this compound | Moderate (e.g., ~10⁴) | Very Slow (e.g., ~10⁻⁵) | Very Low (e.g., ~1) |

This table provides hypothetical examples of kinetic data obtained via SPR. For an amphiphile like this compound, the very slow dissociation rate (k_d), driven by the hydrophobic tail, would be the primary contributor to a very low (high affinity) dissociation constant (K_D).

Protein-Lipid and Peptide-Membrane Interactions

The amphiphilic character of this compound makes it highly interactive with lipid bilayers and membrane-associated proteins and peptides. Its behavior is analogous to that of other non-ionic surfactants with long alkyl chains, which are widely used to study membrane systems.

When introduced to a lipid membrane, this compound molecules partition into the bilayer. The hydrophobic hexadecyl tail inserts into the nonpolar core of the membrane, aligning with the fatty acid chains of the phospholipids, while the polar xylopyranoside headgroup remains at the membrane-water interface. This insertion can significantly alter the physical properties of the membrane. Studies on similar n-alkyl-β-D-glucopyranosides have shown that the incorporation of these molecules can fluidize the membrane, increasing the disorder of the lipid acyl chains. nih.gov This effect is dependent on the chain length of the surfactant; longer chains can integrate more deeply and may have a more complex effect on membrane order. nih.gov

This perturbation of the lipid environment directly impacts the structure and dynamics of membrane-embedded peptides and proteins. The presence of this compound within the bilayer can:

Alter Peptide/Protein Dynamics : By fluidizing the membrane, the surfactant can increase the rotational and lateral diffusion rates of embedded peptides and proteins. nih.gov

Modulate Protein Conformation : The change in bilayer thickness and lateral pressure profile caused by the surfactant can influence the conformational equilibrium of membrane proteins, potentially affecting their activity.

Induce Structural Changes in the Membrane : At higher concentrations, long-chain alkyl glycosides can disrupt the bilayer structure, leading to the formation of mixed micelles and eventually solubilization of the membrane. This property is exploited experimentally to extract and purify membrane proteins.

The interaction is not limited to the lipid components. The this compound molecules can also engage in direct, non-covalent interactions with the transmembrane domains of proteins, potentially binding to hydrophobic clefts on the protein surface. These protein-lipid and protein-surfactant interactions are crucial for maintaining the structural integrity and function of membrane proteins when they are removed from their native lipid environment.

Advanced Applications in Biomaterials and Bioengineering Research

Integration into Functionalized Biomaterials

The integration of Hexadecyl-D-xylopyranoside into biomaterials is primarily driven by its ability to modify surface properties and to self-assemble into organized structures. These capabilities are crucial for enhancing the biocompatibility and functionality of materials intended for interaction with biological systems.

Role in Surface Modification for Bio-Interfaces

The creation of well-defined bio-interfaces is critical for the performance of medical implants and devices. The surface properties of a biomaterial dictate its interaction with proteins, cells, and tissues. This compound can be employed to create self-assembled monolayers (SAMs) on various substrates, thereby altering the surface chemistry and topography at the nanoscale.

The formation of a this compound monolayer on a hydrophobic surface would orient the hydrophilic xylose headgroups towards the aqueous environment. This presentation of carbohydrate moieties can influence several biological responses:

Reduced Protein Adsorption: The hydrophilic and sterically hindering nature of the xylose headgroups can create a hydration layer that resists the non-specific adsorption of proteins. This is a critical factor in preventing the foreign body response and improving the long-term biocompatibility of implanted devices.

Enhanced Biocompatibility: The presence of a carbohydrate-rich surface can mimic the glycocalyx of cells, potentially leading to improved cell adhesion, proliferation, and differentiation in tissue engineering applications.

Modulation of Bacterial Adhesion: The specific carbohydrate structure can influence the attachment of bacteria, with the potential to either inhibit or promote adhesion depending on the bacterial species and the specific surface architecture.

| Parameter | Effect of this compound Monolayer | Rationale |

| Surface Wettability | Increased | Presentation of hydrophilic xylose headgroups |

| Protein Fouling | Reduced | Formation of a hydration layer and steric hindrance |

| Cell Adhesion | Modulated | Mimicry of cellular glycocalyx |

| Bacterial Colonization | Potentially Inhibited | Altered surface energy and specific carbohydrate interactions |

Note: The data in this table is based on the general principles of alkyl glycoside behavior at interfaces. Specific quantitative data for this compound is not extensively available in published literature.

Formation of Vesicular Structures and their Interactions

In aqueous solutions, the amphiphilic character of this compound drives its self-assembly into various supramolecular structures, including micelles and vesicles (liposomes). The critical aggregation concentration (CAC) and the resulting morphology are dependent on factors such as concentration, temperature, and the presence of other molecules.

Vesicles formed from this compound would consist of a bilayer structure where the hydrophobic hexadecyl chains are sequestered from the aqueous environment, and the hydrophilic xylose headgroups are exposed on both the inner and outer surfaces of the vesicle. These sugar-coated vesicles have potential applications in drug delivery and as mimetics of biological membranes.

The interactions of these vesicles with biological systems are of particular interest. The xylose moieties on the vesicle surface can act as ligands for specific carbohydrate-binding proteins (lectins) present on the surface of target cells. This can facilitate receptor-mediated endocytosis, leading to targeted drug delivery.

| Vesicle Property | Influence of this compound | Potential Application |

| Surface Chemistry | Hydrophilic, carbohydrate-rich | Targeted drug delivery via lectin binding |

| Membrane Fluidity | Dependent on alkyl chain packing | Controlled release of encapsulated agents |

| Stability | Influenced by headgroup interactions | Development of robust drug delivery carriers |

Note: Detailed characterization and interaction studies of vesicles composed solely of this compound are limited in current research literature.

Functionalization of Nanoparticles for Biomedical Research

The surface functionalization of nanoparticles is a key strategy to enhance their stability, biocompatibility, and targeting capabilities for biomedical applications such as diagnostics and therapeutics. This compound can be utilized as a surface-modifying agent for various types of nanoparticles, including gold nanoparticles and quantum dots.

The hydrophobic hexadecyl tail can adsorb onto the surface of hydrophobic nanoparticles or be incorporated into a lipid bilayer coating on the nanoparticle surface. This leaves the hydrophilic xylose headgroup extending into the surrounding medium. This "sugar-coating" provides several advantages:

Colloidal Stability: The hydrophilic shell prevents the aggregation of nanoparticles in physiological environments.

Reduced Cytotoxicity: The biocompatible carbohydrate layer can mask the potentially toxic core material of the nanoparticle from interacting with cells.

Targeted Delivery: Similar to its role in vesicular structures, the xylose moiety can be recognized by specific cellular receptors, enabling targeted delivery to specific tissues or cell types.

| Nanoparticle Type | Method of Functionalization with this compound | Resulting Property |

| Gold Nanoparticles | Thiol-gold chemistry (if modified) or hydrophobic adsorption | Increased stability and biocompatibility |

| Quantum Dots | Encapsulation within a this compound micelle or bilayer | Reduced cytotoxicity and enhanced aqueous dispersibility |

| Polymeric Nanoparticles | Incorporation during the nanoparticle formulation process | Surface modification with carbohydrate moieties for targeting |

Note: Specific research detailing the functionalization of nanoparticles with this compound and their subsequent biomedical applications is an area of ongoing investigation.

Theoretical and Computational Studies on Hexadecyl D Xylopyranoside

Molecular Dynamics Simulations of Self-Assembly and Membrane Interactions

Self-Assembly:

MD simulations can model the process of self-assembly, where individual surfactant molecules in an aqueous solution aggregate to form larger structures like micelles or bilayers. For a molecule like Hexadecyl-D-xylopyranoside, with a C16 alkyl chain, simulations would be expected to show a strong hydrophobic driving force for aggregation to minimize the contact between the hydrocarbon tails and water. The hydrophilic D-xylose headgroups would remain exposed to the aqueous environment.

Key parameters that can be extracted from such simulations include:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregation Number: The average number of surfactant molecules in a micelle.

Micelle Shape and Size: Whether the micelles are spherical, cylindrical, or other morphologies.

Hydration of Headgroups: The extent of water interaction with the D-xylose headgroups.

Membrane Interactions:

MD simulations are also instrumental in understanding how surfactants interact with and perturb biological membranes. These simulations can model the insertion of this compound into a lipid bilayer, the effect on membrane properties, and the potential for membrane disruption. Coarse-grained (CG) models, which simplify the representation of molecules, are particularly useful for studying large-scale phenomena over longer timescales, such as the fusion of a micelle with a membrane or the formation of pores.

Simulations could reveal:

The preferred orientation of the surfactant within the lipid bilayer.

The impact on membrane fluidity, thickness, and curvature.

The potential for the surfactant to induce lipid flip-flop or phase separation within the membrane.

Quantum Mechanical and Molecular Mechanics Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics for a specific region of a molecular system with the efficiency of molecular mechanics for the remainder. nih.gov This approach is particularly useful for studying the electronic structure and reactivity of molecules.

For this compound, QM/MM studies could be employed to investigate the properties of the glycosidic bond linking the hexadecyl chain to the D-xylose headgroup. The glycosidic bond is a critical linkage in many biological and chemical systems, and its cleavage is a key reaction catalyzed by glycoside hydrolases. nih.govresearchgate.net

Key areas of investigation using QM/MM could include:

Glycosidic Bond Stability: Calculating the energy required to break the C-O bond, providing insights into its chemical stability.

Electronic Properties: Mapping the electron density distribution to understand the polarity and reactivity of the headgroup and the glycosidic linkage.

While specific QM/MM studies on this compound are not documented in available literature, the methodology has been extensively applied to understand enzymatic reactions involving glycosidic bonds, providing a framework for future computational investigations of this compound. nih.gov

Thermodynamic Modeling of Mixed Surfactant Systems

The behavior of surfactants in solution is often enhanced by mixing different types of surfactants. Thermodynamic models are used to predict and explain the properties of these mixed systems, such as the critical micelle concentration (CMC) and the composition of the mixed micelles. While direct thermodynamic modeling data for this compound is limited, studies on shorter-chain analogues like octyl-β-D-xylopyranoside (C8X1) in mixed systems provide valuable insights.

One common approach is the use of regular solution theory, which describes the non-ideal mixing of components. In a study of mixed systems of the cationic surfactant cetyltrimethylammonium bromide (CTAB) and various sugar-based non-ionic surfactants, including octyl-β-D-xylopyranoside, isothermal titration calorimetry (ITC) was used to study the thermodynamics of micellization. The experimental data were modeled using a pseudo-phase separation model with non-ideal mixing described by regular solution theory.

The interaction between the two types of surfactants in the micelle can be described by an interaction parameter, β, which can be calculated from the CMC data of the pure and mixed systems. A negative β value indicates synergistic interactions, meaning the mixture is more effective at forming micelles than the individual components.

Table 1: Thermodynamic Parameters for a Related Mixed Surfactant System (CTAB + Octyl-β-D-xylopyranoside) Data for a shorter-chain analogue; similar principles would apply to this compound.

| Parameter | Description | Significance in Mixed Systems |

| CMC | Critical Micelle Concentration | The total surfactant concentration at which micelles form. In synergistic systems, the CMC of the mixture is lower than that of the individual components. |

| β | Micellar Interaction Parameter | Quantifies the synergism (negative β), antagonism (positive β), or ideal mixing (β=0) of the surfactants in the micelle. |

| Xi | Mole Fraction in the Micelle | Represents the proportion of each surfactant in the mixed micelle, which can differ from the bulk solution composition due to preferential incorporation. |

| ΔG°m | Standard Gibbs Free Energy of Micellization | The thermodynamic driving force for micelle formation. More negative values indicate a more spontaneous process. |

These models are crucial for formulating products where specific surface activities and aggregation properties are required, and they provide a theoretical framework for understanding how this compound might behave in complex mixtures with other surfactants.

Structural Predictions and Conformation Analysis

The conformation of the D-xylopyranoside headgroup is expected to be a stable chair conformation, specifically the 4C1 chair. nih.gov The orientation of the hydroxyl groups on the xylose ring will influence its hydration and ability to form hydrogen bonds.

The flexibility of the molecule is largely determined by the rotation around the glycosidic bond, which connects the xylose ring to the hexadecyl chain. The two main torsion angles that define this linkage are φ (phi) and ψ (psi). Computational studies, such as quantum mechanical calculations on related xylopyranosides, have been used to determine the preferred values for these angles. For example, in a study of 2-naphthyl β-d-xylopyranoside, the geometry-optimized structure showed a ϕ angle corresponding to an exo-anomeric conformation. nih.gov

Table 2: Key Conformational Features of Alkyl-D-xylopyranosides

| Feature | Description | Predicted Conformation for this compound |

| Xylopyranose Ring | The five-carbon sugar ring | Predominantly in the 4C1 chair conformation. |

| Glycosidic Linkage | The C-O bond connecting the alkyl chain and the sugar | Defined by the torsion angles φ and ψ, which determine the relative orientation of the two parts of the molecule. |

| Alkyl Chain | The C16H33 hydrocarbon tail | Expected to be in a flexible, low-energy all-trans conformation in crystalline states or within the hydrophobic core of a micelle. |

Understanding the conformational preferences of this compound is essential for predicting how it will pack in self-assembled structures and how it will present its hydrophilic headgroup for interactions with other molecules or surfaces.

Future Directions and Emerging Research Opportunities

Development of Novel Hexadecyl-D-xylopyranoside Derivatives with Tailored Properties

The chemical structure of this compound offers extensive possibilities for modification to create derivatives with precisely controlled properties. Future research will likely focus on strategic alterations to both the hydrophobic alkyl chain and the hydrophilic xylopyranoside headgroup.

Alkyl Chain Modification: Systematic variation of the C16 hexadecyl chain length has already been shown to influence thermotropic properties and cytotoxicity in related alkyl β-D-xylopyranosides. nih.gov Future work could explore the introduction of unsaturation, branching, or fluorination within the alkyl chain. nih.gov Fluorinated surfactants, for instance, are known for their high surface activity and biocompatibility. nih.gov These modifications can fine-tune the compound's critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and its phase behavior in solution, leading to surfactants optimized for specific applications like drug delivery or membrane protein stabilization.

Xylose Headgroup Functionalization: The hydroxyl groups on the D-xylose moiety are prime targets for chemical modification. Esterification or etherification with various functional groups (e.g., sulfates, phosphates, or even other saccharides) could dramatically alter the molecule's charge, solubility, and, most importantly, its biological recognition capabilities. For example, introducing charged groups could lead to derivatives that interact specifically with charged proteins or membrane domains.

Stereochemical Variations: While D-xylose is the natural and most studied form, synthesizing derivatives with L-xylopyranose or other pentoses could yield compounds with unique biological activities and resistance to enzymatic degradation. researchgate.net

A systematic approach to synthesizing and characterizing these novel derivatives will generate a library of compounds with a broad spectrum of physicochemical and biological properties.

Table 1: Physicochemical Properties of Related Alkyl β-D-xylopyranosides

| Compound | Alkyl Chain Length | Melting Point (°C) | Phase Transitions |

|---|---|---|---|

| Hexyl β-D-xylopyranoside | C6 | - | Three endothermic peaks |

| Octyl β-D-xylopyranoside | C8 | 72.5 | Two endothermic peaks |

| Decyl β-D-xylopyranoside | C10 | - | Three endothermic peaks |

| Dodecyl β-D-xylopyranoside | C12 | - | Three endothermic peaks |

| Tetradecyl β-D-xylopyranoside | C14 | - | Three endothermic peaks |

| Hexadecyl β-D-xylopyranoside | C16 | 102–103 | Two endothermic peaks |

Data synthesized from studies on alkyl β-D-xylopyranoside series. nih.gov

Integration into Multi-Component Supramolecular Systems for Advanced Functions

The self-assembling nature of this compound makes it an excellent candidate for constructing advanced supramolecular systems. Future research is expected to move beyond simple micelles to the design of more complex, functional architectures.

By leveraging non-covalent interactions, these molecules can form vesicles, nanotubes, or liquid crystalline phases that can serve as scaffolds or delivery vehicles. researchgate.netrsc.org The integration of this compound derivatives into multi-component systems, alongside other lipids, polymers, or proteins, could lead to biomaterials with emergent properties. rsc.org For example, hydrogels formed from self-assembling xylopyranoside fibers could be designed for tissue engineering or controlled drug release. nih.gov The dynamic and adaptable nature of these supramolecular materials is particularly promising for applications in regenerative medicine. rsc.org

Furthermore, these systems could be designed to be responsive to external stimuli such as pH, temperature, or light by incorporating responsive chemical moieties into the xylopyranoside derivatives. This would allow for the creation of "smart" materials that can release a payload or change their structure on demand.

Exploration of this compound in Novel Bio-Physical Methodologies

A deeper understanding of how this compound and its derivatives behave at the molecular level requires the application of advanced biophysical techniques. While methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have provided initial insights into their thermal properties, a more detailed picture of their interactions is needed. nih.gov

Future studies could employ techniques such as:

Neutron and X-ray Scattering: Small-angle X-ray and neutron scattering (SAXS/SANS) can provide detailed structural information on the micelles and vesicles formed by these glycolipids in solution, revealing their size, shape, and aggregation number. nih.gov

Atomic Force Microscopy (AFM) and Cryo-Electron Microscopy (Cryo-EM): These high-resolution imaging techniques can visualize the self-assembled structures directly, providing unprecedented detail about their morphology.

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM): These surface-sensitive techniques are ideal for studying the interaction of xylopyranoside-containing lipid layers with proteins and other biomolecules in real-time.

Photoactivatable Probes: The development of photoactivatable derivatives of this compound, similar to those developed for gangliosides, would be a powerful tool. nih.gov These probes would allow researchers to identify and characterize the specific proteins and lipids that interact with xylopyranosides within a complex membrane environment by crosslinking them upon illumination. nih.gov

These advanced methodologies will be crucial for linking the molecular structure of the glycolipids to their macroscopic functions.

Expanding Understanding of Xylopyranoside Glycolipid Interactions in Complex Biological Milieus

Glycolipids are integral components of cell membranes, playing critical roles in maintaining stability, mediating cell-cell recognition, and participating in signal transduction pathways. iomcworld.orglongdom.orgavantiresearch.com While complex gangliosides and cerebrosides are often the focus of study, simpler glycolipids like this compound can serve as valuable models to understand the fundamental principles of glycolipid interactions.

Future research should focus on several key areas:

Lipid Raft Formation: Investigating the ability of xylopyranosides to partition into and influence the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. libretexts.orgnih.gov Understanding how the simple xylose headgroup interacts with cholesterol and other lipids is fundamental to deciphering the rules of membrane organization. libretexts.org

Protein-Glycolipid Interactions: Systematically studying the interactions between xylopyranosides and membrane proteins. The carbohydrate headgroup can modulate the structure and function of nearby proteins. nih.gov Research in this area could reveal how these simple glycolipids influence the activity of channels, receptors, and enzymes embedded in the cell membrane.

Cell Adhesion and Recognition: Exploring the role of xylopyranoside headgroups in mediating cell adhesion. nih.gov While more complex oligosaccharides are typically involved in specific recognition events, the collective weak interactions of simpler sugars can significantly contribute to the adhesion between adjacent membranes. nih.govlibretexts.org

By studying this compound and its derivatives in model membranes and eventually in cellular systems, researchers can gain crucial insights into the broader roles of glycolipids in health and disease. longdom.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexadecyl-D-xylopyranoside, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves glycosylation between a xylopyranosyl donor (e.g., perbenzoylated xylose derivatives) and hexadecanol. Optimization includes using AgClO₄ as a promoter in anhydrous conditions with molecular sieves to control moisture . Yield improvements require adjusting stoichiometry (e.g., donor-to-acceptor ratios) and temperature gradients during coupling reactions. Characterization via TLC and NMR monitors intermediate formation.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?